molecular formula C10H13F2NO B13032574 (1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

Cat. No.: B13032574
M. Wt: 201.21 g/mol
InChI Key: CIOHFHLKNSUNPE-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C10H14F2NO. This compound is characterized by the presence of an amino group, a difluoromethyl group, and a phenyl ring attached to a propanol backbone. It is a chiral molecule, meaning it has non-superimposable mirror images, and the specific stereochemistry is denoted by the (1S,2S) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2-(difluoromethyl)benzaldehyde.

    Aldol Condensation: The starting material undergoes an aldol condensation reaction with a suitable ketone to form an intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL: This is a stereoisomer of the compound with different spatial arrangement of atoms.

    2-Amino-1-phenylpropan-1-ol: A similar compound lacking the difluoromethyl group.

    1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL: A related compound with a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[2-(difluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m0/s1

InChI Key

CIOHFHLKNSUNPE-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1C(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1C(F)F)N)O

Origin of Product

United States

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